molecular formula C18H22N2O B8111477 Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone

Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone

Cat. No.: B8111477
M. Wt: 282.4 g/mol
InChI Key: DOLYNAWDBXJWPC-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone typically involves multi-step organic reactions. One common method includes the use of a three-component 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of azomethine ylides from isatin and benzylamine, which then react with α,β-unsaturated ketones to form the spiro compound . The reaction is usually carried out at room temperature in anhydrous DMSO or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spiro carbon, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), influencing various signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone stands out due to its unique spiro linkage and the presence of both pyrrolidine and piperidine rings

Properties

IUPAC Name

pyrrolidin-1-yl(spiro[indene-3,4'-piperidine]-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-17(20-11-3-4-12-20)15-13-18(7-9-19-10-8-18)16-6-2-1-5-14(15)16/h1-2,5-6,13,19H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLYNAWDBXJWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3(CCNCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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